molecular formula C18H14Cl2N2O3 B3476491 Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate

Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate

Cat. No.: B3476491
M. Wt: 377.2 g/mol
InChI Key: LVOCGXPJRIVFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine atoms, a hydroxyanilino group, and an ethyl ester group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline and ethyl 2-chloroacetoacetate.

    Formation of Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with ethyl 2-chloroacetoacetate under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.

    Substitution: The hydroxyanilino group is introduced through a substitution reaction, typically using 4-aminophenol.

    Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate involves interaction with specific molecular targets:

    Molecular Targets: It targets enzymes and receptors involved in cellular processes.

    Pathways Involved: The compound can inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.

    Quinoline-3-carboxylate Derivatives: Various derivatives with different substituents on the quinoline core.

Uniqueness

Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms, hydroxyanilino group, and ethyl ester group differentiates it from other quinoline derivatives.

Properties

IUPAC Name

ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)13-9-21-17-12(7-8-14(19)15(17)20)16(13)22-10-3-5-11(23)6-4-10/h3-9,23H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOCGXPJRIVFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)O)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate
Reactant of Route 2
Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate
Reactant of Route 3
Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate
Reactant of Route 4
Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate
Reactant of Route 6
Ethyl 7,8-dichloro-4-(4-hydroxyanilino)quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.